Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to introduce the bromine atom at the meta position. This is followed by esterification with methyl chloroformate to form the ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-Bromo-3-methylphenyl)-2-oxopropanoate
- Methyl 3-(3-Chloro-4-methylphenyl)-2-oxopropanoate
- Methyl 3-(3-Bromo-4-ethylphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
IZMLMWJTLCYWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)OC)Br |
Origin of Product |
United States |
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